molecular formula C29H30N4O3 B11300943 N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide

N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide

Cat. No.: B11300943
M. Wt: 482.6 g/mol
InChI Key: CQQYMVKCOKSKKR-UHFFFAOYSA-N
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Description

N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the 2-methylbenzyl and acetamide groups. Common reagents used in these reactions include amines, aldehydes, and acylating agents under controlled conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the quinoxaline core.

Scientific Research Applications

N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for studies in pharmacology and biochemistry.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development.

    Industry: The compound’s unique structure and reactivity make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can interact with enzymes, receptors, or other biomolecules, potentially leading to biological effects such as inhibition or activation of specific pathways. The exact mechanism may vary depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, such as:

  • 2,3-diphenylquinoxaline
  • 2-methylquinoxaline
  • 2,3-dimethylquinoxaline

Uniqueness

N-(2-methylbenzyl)-N-(3-oxo-4-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-3,4-dihydroquinoxalin-2-yl)acetamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H30N4O3

Molecular Weight

482.6 g/mol

IUPAC Name

2-[3-[acetyl-[(2-methylphenyl)methyl]amino]-2-oxoquinoxalin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C29H30N4O3/c1-18-14-20(3)27(21(4)15-18)31-26(35)17-33-25-13-9-8-12-24(25)30-28(29(33)36)32(22(5)34)16-23-11-7-6-10-19(23)2/h6-15H,16-17H2,1-5H3,(H,31,35)

InChI Key

CQQYMVKCOKSKKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C2=NC3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=C(C=C4C)C)C)C(=O)C

Origin of Product

United States

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